molecular formula C21H20N2O2S2 B273665 15-phenylsulfanyl-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione

15-phenylsulfanyl-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione

Cat. No.: B273665
M. Wt: 396.5 g/mol
InChI Key: BARFVUVDQJJCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzothieno derivative with a pyrimidine precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione apart is its combination of the benzothieno and pyrimidoazepine frameworks, along with the phenylsulfanyl group.

Properties

Molecular Formula

C21H20N2O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

15-phenylsulfanyl-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione

InChI

InChI=1S/C21H20N2O2S2/c24-18-15(26-13-7-3-1-4-8-13)11-10-14-17-20(27-19(14)18)22-16-9-5-2-6-12-23(16)21(17)25/h1,3-4,7-8,15H,2,5-6,9-12H2

InChI Key

BARFVUVDQJJCGT-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(C4=C(S3)C(=O)C(CC4)SC5=CC=CC=C5)C(=O)N2CC1

Canonical SMILES

C1CCC2=NC3=C(C4=C(S3)C(=O)C(CC4)SC5=CC=CC=C5)C(=O)N2CC1

Origin of Product

United States

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